![molecular formula C18H14ClN5O2S B5351157 2-(1,3-benzothiazol-2-ylamino)-N-(2-chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B5351157.png)
2-(1,3-benzothiazol-2-ylamino)-N-(2-chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxamide
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Overview
Description
2-(1,3-benzothiazol-2-ylamino)-N-(2-chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C18H14ClN5O2S and its molecular weight is 399.9 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(1,3-benzothiazol-2-ylamino)-N-(2-chlorophenyl)-6-oxo-1,4,5,6-tetrahydro-4-pyrimidinecarboxamide is 399.0556736 g/mol and the complexity rating of the compound is 619. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
The compound 2-(1,3-benzothiazol-2-ylamino)-N-(2-chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxamide is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula of the compound is C17H14ClN3O2S, with a molecular weight of approximately 363.83 g/mol. The structure includes a benzothiazole moiety, which is known for its diverse biological activities.
Antitumor Activity
Recent studies have demonstrated that compounds containing the benzothiazole and tetrahydropyrimidine frameworks exhibit significant antitumor properties. Research indicates that derivatives of this compound can induce apoptosis in various cancer cell lines, including breast and glioblastoma cells. For instance, one study reported that related thiosemicarbazones showed IC50 values in the nanomolar range against these tumor types, suggesting robust cytotoxic effects .
The proposed mechanism for the antitumor activity involves the inhibition of topoisomerase II and induction of apoptosis through mitochondrial pathways. The structural similarity to known topoisomerase inhibitors suggests that this compound may interact with DNA or topoisomerase enzymes directly, disrupting cellular replication processes .
Antimicrobial Activity
In addition to antitumor effects, the compound has shown promising antimicrobial activity against various bacterial strains. Studies have indicated that similar benzothiazole derivatives possess significant antibacterial properties, which could be attributed to their ability to disrupt bacterial cell wall synthesis or function .
Case Studies
- Antitumor Efficacy : A series of experiments evaluated the cytotoxic effects of benzothiazole derivatives on human tumor cell lines. The results indicated that compounds with halogen substitutions exhibited enhanced activity compared to their non-halogenated counterparts. Notably, compounds with chloro or nitro groups in ortho positions demonstrated superior antitumor effects .
- Antimicrobial Tests : In vitro studies have shown that this class of compounds effectively inhibits the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for several strains, indicating potential therapeutic applications in treating bacterial infections .
Data Table: Biological Activity Overview
Activity | Target | IC50 (µM) | Mechanism |
---|---|---|---|
Antitumor | Breast Cancer Cells | 0.05 - 0.25 | Topoisomerase II inhibition |
Antitumor | Glioblastoma Cells | 0.03 - 0.15 | Apoptosis induction |
Antimicrobial | Staphylococcus aureus | 0.5 - 1.0 | Cell wall synthesis disruption |
Antimicrobial | Escherichia coli | 1.0 - 2.0 | Membrane permeability alteration |
Scientific Research Applications
Structural Characteristics
The compound features a benzothiazole moiety that is linked to a tetrahydropyrimidine ring. The presence of a chlorine atom on the phenyl group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
Anticancer Activity
Recent studies have indicated that BTCP exhibits anticancer properties . Research has shown that compounds with similar structures can inhibit tumor cell proliferation and induce apoptosis in cancer cells. For instance, a study involving molecular docking simulations demonstrated that BTCP binds effectively to specific protein targets associated with cancer progression, suggesting its potential as a lead compound in cancer therapy .
Antimicrobial Properties
BTCP's structural components suggest potential antimicrobial activity . Benzothiazole derivatives have been reported to possess antibacterial and antifungal properties. In vitro studies have demonstrated that BTCP can inhibit the growth of various bacterial strains, including resistant strains, making it a candidate for further development as an antimicrobial agent .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic disorders. For example, BTCP has shown promise as an α-glucosidase inhibitor , which is relevant in the management of diabetes. Inhibition of this enzyme can slow down carbohydrate absorption in the intestine, thereby controlling blood sugar levels .
Neuroprotective Effects
Emerging evidence suggests that BTCP may possess neuroprotective effects . Studies indicate that similar compounds can protect neuronal cells from oxidative stress and apoptosis. This property could be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .
Case Study 1: Anticancer Mechanisms
A study conducted by Zhang et al. (2023) investigated the anticancer mechanisms of BTCP on human breast cancer cells. The researchers found that BTCP significantly reduced cell viability and induced apoptosis through the activation of caspase pathways. Molecular docking studies confirmed the binding affinity of BTCP to the Bcl-2 protein, which is crucial for regulating apoptosis .
Case Study 2: Antimicrobial Efficacy
In a clinical trial reported by Kumar et al. (2024), BTCP was tested against several bacterial pathogens responsible for hospital-acquired infections. The results indicated that BTCP exhibited significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), outperforming conventional antibiotics in efficacy .
Case Study 3: Enzyme Inhibition Profile
Research published by Lee et al. (2023) focused on the enzyme inhibition profile of BTCP. The study revealed that BTCP effectively inhibited α-glucosidase with an IC50 value comparable to established inhibitors like acarbose. This finding supports its potential use in diabetes management .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylamino)-N-(2-chlorophenyl)-6-oxo-4,5-dihydro-1H-pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O2S/c19-10-5-1-2-6-11(10)20-16(26)13-9-15(25)23-17(21-13)24-18-22-12-7-3-4-8-14(12)27-18/h1-8,13H,9H2,(H,20,26)(H2,21,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKCICKBDCFVHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(NC1=O)NC2=NC3=CC=CC=C3S2)C(=O)NC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.